ZAC Antagonist Potency Comparison: Target Compound (Inferred) vs. Direct Analog TTFB in Functional Electrophysiology
No direct ZAC activity data are publicly available for N-[4-(4-tert-butylphenyl)-1,3-thiazol-2-yl]-3,5-dimethoxybenzamide. However, its close structural analog TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide), which differs by lacking a phenyl spacer and bearing a 3-fluoro rather than 3,5-dimethoxybenzamide, acts as a selective ZAC antagonist with an IC50 of 1–3 μM in Xenopus oocyte two-electrode voltage clamp assays. TTFB showed no significant activity at 5-HT3A, α3β4 nACh, α1β2γ2S GABAA, or α1 glycine receptors at 30 μM, demonstrating target selectivity within the Cys-loop receptor superfamily [1]. The presence of a bulkier 3,5-dimethoxybenzamide in the target compound may alter binding mode, ZAC potency, or selectivity relative to TTFB, making the target compound a distinct pharmacological probe candidate [2].
| Evidence Dimension | ZAC antagonist IC50 (functional inhibition of Zn2+-evoked signaling) |
|---|---|
| Target Compound Data | No public data (predicted to differ from TTFB due to steric/electronic divergence) |
| Comparator Or Baseline | TTFB (N-(4-(tert-butyl)thiazol-2-yl)-3-fluorobenzamide): IC50 1–3 μM; no activity at 5-HT3A, α3β4 nACh, GABAA, glycine receptors at 30 μM |
| Quantified Difference | Cannot be calculated; structural divergence suggests potentially distinct potency and selectivity window |
| Conditions | Xenopus oocytes, two-electrode voltage clamp electrophysiology, Zn2+-evoked ZAC currents |
Why This Matters
For researchers probing ZAC pharmacology or screening for selective Cys-loop receptor modulators, the structural divergence between this compound and TTFB provides a basis for structure-activity relationship (SAR) expansion that may yield differentiated selectivity or potency, but procurement decisions must account for the absence of confirmatory assay data.
- [1] Madjroh N, Mellou E, Davies PA, Söderhielm PC, Jensen AA. Discovery and functional characterization of N-(thiazol-2-yl)-benzamide analogs as the first class of selective antagonists of the Zinc-Activated Channel (ZAC). Biochem Pharmacol. 2021 Nov;193:114782. View Source
- [2] Class-level extrapolation based on SAR trends reported in Madjroh et al. 2021; no direct target-compound data exist. View Source
